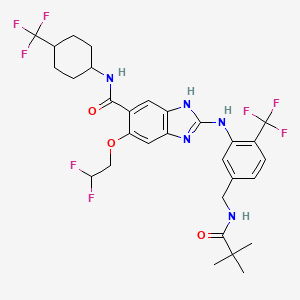

Benzimidazole derivative 15

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H33F8N5O3 |

|---|---|

Molecular Weight |

663.6 g/mol |

IUPAC Name |

6-(2,2-difluoroethoxy)-2-[5-[(2,2-dimethylpropanoylamino)methyl]-2-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)cyclohexyl]-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C30H33F8N5O3/c1-28(2,3)26(45)39-13-15-4-9-19(30(36,37)38)20(10-15)41-27-42-21-11-18(23(12-22(21)43-27)46-14-24(31)32)25(44)40-17-7-5-16(6-8-17)29(33,34)35/h4,9-12,16-17,24H,5-8,13-14H2,1-3H3,(H,39,45)(H,40,44)(H2,41,42,43) |

InChI Key |

QUJFMVVWDBGGPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)C(F)(F)F)NC2=NC3=C(N2)C=C(C(=C3)OCC(F)F)C(=O)NC4CCC(CC4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazole Derivatives Designated As 15 in Scientific Literature

Synthetic Routes for Pyrido[1,2-a]benzimidazole (B3050246) Derivative 15 (e.g., for Antimicrobial Applications)

The synthesis of a specific pyrido[1,2-a]benzimidazole derivative, identified as compound 15 in studies on novel antimicrobial agents, is achieved through a strategic cyclization reaction utilizing an enaminonitrile intermediate. researchgate.netresearchgate.net

Enaminonitriles are versatile building blocks in heterocyclic synthesis, serving as key intermediates for constructing a variety of fused heterocyclic systems. researchgate.net Their preparation often involves condensation reactions. researchgate.net In the context of synthesizing pyrido[1,2-a]benzimidazole 15 , a specific enaminonitrile, 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile, is employed. researchgate.netresearchgate.net This intermediate is itself synthesized from the reaction of phenylsulfonylacetonitrile with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netresearchgate.net The enaminonitrile acts as a precursor that, upon reaction with a suitable benzimidazole (B57391) derivative, undergoes an annulation (ring-forming) process to yield the target fused-ring structure. researchgate.net

The pivotal step in the synthesis of pyrido[1,2-a]benzimidazole derivative 15 is the reaction between 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile (referred to as compound 2 in the literature) and 2-(1H-benzimidazol-2-yl)acetonitrile (compound 13 ). researchgate.netresearchgate.net This reaction leads directly to the formation of the corresponding pyrido[l,2-a]benzimidazole derivative 15 . researchgate.netresearchgate.net A similar transformation is documented where heating 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile with 2-benzimidazoleacetonitrile in ethanol (B145695) and piperidine (B6355638) affords a pyrido[1,2-a]benzimidazole structure. semanticscholar.org Some of the compounds synthesized through these enaminonitrile-based routes have been evaluated for in vitro antibacterial and antifungal activities, showing promising results. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile | 2-(1H-benzimidazol-2-yl)acetonitrile | Pyrido[1,2-a]benzimidazole derivative 15 |

Synthesis of this compound with Anti-Heparanase Activity

A distinct benzimidazole derivative, also designated as compound 15 , has been developed as a potent inhibitor of heparanase, an enzyme linked to tumor metastasis and angiogenesis. nih.govunipr.it This compound was specifically designed as a fluorinated derivative of a related benzimidazole structure (compound 6 ) to enhance its inhibitory potency. unipr.it The most promising compounds from this study, including derivative 15 , exhibited activity at micromolar or submicromolar concentrations, with IC₅₀ values in the range of 0.16–0.82 μM. nih.gov

The synthesis of the core benzimidazole scaffold generally relies on the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde. jyoungpharm.orgsemanticscholar.org This is a foundational method for producing a wide array of 2-substituted benzimidazoles. nih.govumich.edu For instance, reacting o-phenylenediamines with substituted benzoic acids, often under acidic conditions or with a catalyst, leads to the formation of the benzimidazole ring. semanticscholar.org This established protocol is the likely pathway for creating the central heterocyclic structure of the anti-heparanase agent 15 and its precursors. unipr.it

When aldehydes are used as the carbonyl partner for condensation with o-phenylenediamine, the reaction proceeds through the formation of an electrophilic imine linkage with one of the amino groups. umich.edu This is followed by an intramolecular nucleophilic attack from the second amino group, which, after dehydration, yields the final benzimidazole ring. ekb.eg In some synthetic schemes, particularly those aiming for more complex side chains, the initial benzimidazole core might be further modified. This can involve reactions like the formation of Schiff bases (imines) by reacting a hydrazide derivative of a benzimidazole with an aldehyde, a process that has been used to create benzimidazole-hydrazone derivatives with anticancer activity. ekb.eg While the exact synthetic sequence for the side chain of anti-heparanase compound 15 is part of its specific design, these fundamental reactions represent the established chemical principles for constructing such molecules. nih.govunipr.it

| Precursors | Key Reaction Type | Resulting Scaffold |

| o-Phenylenediamine, Substituted Benzoic Acid/Aldehyde | Condensation / Cyclization | 2-Substituted Benzimidazole Core |

Preparation of Pyrrolo[1,2-a]this compound (e.g., from Propargyl-Substituted Intermediates)

A third distinct molecule, pyrrolo[1,2-a]benzimidazole derivative 15 , is synthesized via an intramolecular cyclization of a propargyl-substituted benzimidazole intermediate. umich.edu Pyrrolo[1,2-a]benzimidazoles are a class of compounds that have been investigated for their potential antitumor activities. d-nb.info

The synthesis begins with the alkylation of 2-benzylbenzimidazole (compound 12 ) with propargyl bromide (compound 13 ) in refluxing ethanol. umich.edu This step yields the key intermediate, 1-(2-propynyl)-2-benzylbenzimidazole (compound 14 ). umich.edu This N-propargyl substituted benzimidazole is then subjected to base-mediated cyclization. umich.edu Treatment of the intermediate 14 with potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at 20 °C induces an intramolecular reaction that forms the fused five-membered pyrrole (B145914) ring, yielding the target pyrrolo[1,2-a]benzimidazole derivative 15 in a reported 81% yield. umich.edu

| Starting Material | Reagent | Intermediate |

| 2-benzylbenzimidazole | Propargyl bromide | 1-(2-propynyl)-2-benzylbenzimidazole (14) |

| Intermediate | Reagent/Conditions | Final Product |

| 1-(2-propynyl)-2-benzylbenzimidazole (14) | KOH, THF, 20°C | Pyrrolo[1,2-a]this compound |

Cyclization Reactions of 1-(2-propynyl)-2-benzylbenzimidazoleagriculturejournals.cz

A key synthetic route to a pyrrolo[1,2-a]benzimidazole, designated as derivative 15 , involves the intramolecular cyclization of 1-(2-propynyl)-2-benzylbenzimidazole (14 ). This method provides a direct pathway to a fused heterocyclic system.

The synthesis begins with the alkylation of 2-benzylbenzimidazole (12 ) with propargyl bromide (13 ) in refluxing ethanol to yield the precursor, 1-(2-propynyl)-2-benzylbenzimidazole (14 ). Subsequent treatment of this precursor with a base facilitates the cyclization. Specifically, the reaction is carried out using potassium hydroxide (KOH) in tetrahydrofuran (THF) at a controlled temperature of 20 °C. This process leads to the formation of the pyrrolo[1,2-a]benzimidazole derivative 15 in a reported yield of 81%. sci-hub.semdpi.comresearchgate.net

Interactive Data Table: Cyclization of 1-(2-propynyl)-2-benzylbenzimidazole

| Reactant | Reagent/Solvent | Temperature | Product | Yield |

| 1-(2-propynyl)-2-benzylbenzimidazole (14 ) | KOH / THF | 20 °C | Pyrrolo[1,2-a]benzimidazole derivative 15 | 81% |

Other Specialized Synthesis Pathways for Benzimidazole Derivatives (e.g., Derivative 15 from Carbohydrate Metabolites)

Beyond the specific cyclization route mentioned above, the synthesis of benzimidazole scaffolds can also be achieved from precursors derived from carbohydrate metabolism. These methods highlight the versatility of synthetic strategies in creating complex heterocyclic structures from biorenewable sources.

The scientific literature describes several methods for the synthesis of benzimidazoles from carbohydrate-derived acids like gluconic acid, although a specific compound designated as "derivative 15" from this route is not explicitly detailed. The general approach involves the condensation of an aldonic acid, such as D-gluconic acid, with an o-phenylenediamine.

One established method involves heating the reactants under strongly acidic conditions, for instance, at temperatures around 135°C. niscpr.res.in This approach facilitates the condensation and subsequent cyclization to form the benzimidazole ring, resulting in a 2-substituted benzimidazole with a polyhydroxyalkyl chain derived from the sugar acid.

More contemporary and milder methods have also been developed. A notable example is the microwave-assisted organic synthesis (MAOS), which allows for the convenient condensation of D-gluconic acid with o-phenylenediamines. This technique offers the advantages of shorter reaction times and good yields for producing the corresponding acyclonucleoside benzimidazoles. researchgate.net

Another mild, one-pot method involves the use of iodine as an oxidant or promoter. In this procedure, aldoses or aldonic acids react with o-phenylenediamine in an acetic acid solution at room temperature. This oxidative condensation proceeds in high yields without the need to protect the hydroxyl groups of the carbohydrate backbone. niscpr.res.in While these methods are applied to gluconic acid and other sugars, the specific designation "derivative 15" for a product from this pathway is not consistently found in the reviewed literature. The term likely refers to a specific compound within a particular study that may not be universally named as such.

Interactive Data Table: General Synthesis of Benzimidazoles from Gluconic Acid/Aldoses

| Starting Material | Coreactant | Key Reagents/Conditions | Product Type |

| D-Gluconic Acid | o-Phenylenediamine | Strong acid, ~135°C | 2-(Polyhydroxyalkyl)benzimidazole |

| D-Gluconic Acid | o-Phenylenediamine | Microwave irradiation | Acyclonucleoside benzimidazole |

| Aldoses/Aldonic Acids | o-Phenylenediamine | Iodine, Acetic Acid, Room Temperature | Aldo-benzimidazole |

Pharmacological and Biological Profiles of Compounds Designated As Benzimidazole Derivative 15

Investigations as Cyclophilin Inhibitors

Benzimidazole (B57391) derivative 15 has been evaluated as a modulator of cyclophilin activity, with a particular focus on Cyclophilin A (CypA), the most abundant intracellular cyclophilin. nih.gov

In Vitro Proline Isomerase Binding Assays with Cyclophilin Anih.gov

In peptidyl-prolyl cis-trans isomerase (PPIase) binding assays, Benzimidazole derivative 15 demonstrated significant potency. nih.gov Compared to the well-known immunosuppressive drug Cyclosporin A (CsA), derivative 15 was found to be 15-fold more potent in its ability to inhibit the PPIase activity of Cyclophilin A. nih.gov This enhanced inhibitory activity is attributed to specific structural modifications, including an extended P1 region and an additional methyl group on P3, which differentiate it from CsA. nih.gov

Table 1: In Vitro PPIase Inhibitory Potency

| Compound | Target | Relative Potency vs. CsA |

| This compound | Cyclophilin A | 15-fold more potent nih.gov |

| Cyclosporin A (CsA) | Cyclophilin A | Baseline |

Cellular Cyclophilin Binding and Relative Cellular Permeability Studiesnih.gov

Despite its high potency in enzymatic assays, the cellular permeability of this compound was found to be significantly lower than that of Cyclosporin A. nih.gov Studies utilizing fluorescently labeled CsA derivatives for comparison revealed that this compound is at least 50-fold less permeable to cells than CsA. nih.gov This characteristic suggests its potential utility as an inhibitor of extracellular Cyclophilin A, as its access to intracellular cyclophilins is limited. nih.gov

Table 2: Relative Cellular Permeability

| Compound | Permeability Comparison |

| This compound | At least 50-fold less permeable than CsA nih.gov |

| Cyclosporin A (CsA) | High cellular permeability |

Modulation of Leukocyte Migration Toward Cyclophilin Anih.gov

Extracellular cyclophilins can act as chemoattractants, contributing to the recruitment of leukocytes to sites of inflammation. nih.gov Even with its reduced cell permeability, this compound effectively hindered the migration of leukocytes toward Cyclophilin A. nih.gov This finding supports the compound's activity against extracellular CypA, which is involved in mediating inflammatory responses by attracting immune cells. nih.govnih.gov

Effect on Leukocyte Activation in Specific Animal Modelsnih.gov

The inhibitory effects of this compound on leukocyte activity were further demonstrated in vivo. In a mouse model of allergic contact hypersensitivity, the administration of this inhibitor led to a decrease in leukocyte activation. nih.gov This suggests that by targeting extracellular Cyclophilin A, the compound can modulate inflammatory responses in a relevant animal model of disease. nih.gov

Evaluation of Anti-Heparanase Activity

Heparanase (HPSE) is an enzyme that cleaves heparan sulfate (B86663) chains, a process implicated in cancer metastasis and inflammation. nih.govchemrxiv.org this compound has been identified as a potent inhibitor of this enzyme.

Enzymatic Inhibition Assays Against Heparanase (HPSE)chemrxiv.org

In enzymatic inhibition assays, this compound emerged as a highly effective inhibitor of heparanase. acs.org It was identified as the most active derivative in a series of newly synthesized benzimidazole compounds, exhibiting an IC₅₀ value of 0.16 μM. acs.org This high potency was achieved through structural modifications, specifically the removal of an acetic acid group from a parent compound, which resulted in a greater than 17-fold increase in inhibitory activity. acs.org Further studies confirmed its promise, showing IC₅₀ values in the submicromolar range. acs.org

Table 3: Anti-Heparanase Activity

| Compound | Target | IC₅₀ |

| This compound | Heparanase (HPSE) | 0.16 μM acs.org |

Implications for Modulation of HPSE Enzymatic Activity in Disease Models

Benzimidazole derivative 15 (also designated as SST0623AA1) has been identified as a potent inhibitor of heparanase (HPSE), the sole mammalian enzyme that cleaves heparan sulfate chains. acs.orgsci-hub.se Altered HPSE activity is strongly associated with tumor growth, angiogenesis, and metastasis, making it a key target in anticancer therapy. sci-hub.se

In enzymatic assays, derivative 15 demonstrated significant inhibitory potency with a half-maximal inhibitory concentration (IC₅₀) of 0.16 μM. acs.orgsci-hub.se This potency was approximately two-fold greater than its non-fluorinated counterpart, compound 6 (IC₅₀ = 0.37 μM), highlighting the positive role of a fluorine atom in enhancing anti-HPSE activity. sci-hub.se

The implications of this enzymatic modulation were further investigated in soft tissue sarcoma cell models known to express high levels of HPSE. acs.org Key findings in these disease models include:

Inhibition of Cancer Cell Growth: Compound 15 was shown to inhibit the cell growth of both human synovial sarcoma (CME-1) and rhabdoid tumor (A204) cell lines. acs.org

Antimetastatic Potential: The compound's ability to inhibit HPSE was consistent with its potential to reduce the invasive capabilities of cancer cells, a critical factor in metastasis. acs.orgsci-hub.se

Modulation of Proangiogenic Factors: In tumor cells, treatment with derivative 15 led to a decreased expression of genes that code for proangiogenic factors, including Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factors (FGFs). acs.orgsci-hub.se This suggests that its anti-HPSE activity disrupts downstream signaling pathways essential for tumor-induced blood vessel formation.

Table 1: HPSE Inhibition Data for this compound

| Compound | Designation | IC₅₀ (μM) |

|---|---|---|

| This compound | SST0623AA1 | 0.16 |

| Non-fluorinated Analogue (6) | - | 0.37 |

Assessment of Antimicrobial Efficacy

Information regarding the in vitro antibacterial and antifungal spectrum for the specific heparanase-inhibiting benzimidazole derivative 15 (SST0623AA1) is not available in the provided search results. While other studies on different benzimidazole derivatives have assessed antimicrobial properties of compounds also numbered 15 , these are distinct molecules, and their data cannot be attributed to the HPSE inhibitor. nih.govpjmonline.orgresearchgate.netnih.govut.ac.ir

In Vitro Antibacterial Spectrum

Specific data on the in vitro antibacterial activity of benzimidazole derivative 15 (SST0623AA1) are not detailed in the referenced scientific literature.

In Vitro Antifungal Spectrum

Specific data on the in vitro antifungal activity of benzimidazole derivative 15 (SST0623AA1) are not detailed in the referenced scientific literature.

Role in Protein-Protein Interaction Modulation

There is no information available in the search results to indicate that the specific benzimidazole derivative 15 (SST0623AA1) has been studied for its role in modulating protein-protein interactions, such as the human growth hormone-receptor interaction.

Downstream Signaling Pathway Activation (e.g., JAK2 Phosphorylation)

Benzimidazole derivatives have been identified as potent modulators of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals from extracellular cytokines and growth factors to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and inflammation. The JAK family includes four members: JAK1, JAK2, JAK3, and Tyk2.

Certain arylamino-benzimidazoles have been investigated as inhibitors of both JAK2 and the downstream Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation. The phosphorylation of JAK2 is a key activation step that initiates a cascade of signaling events. Upon activation, JAK2 phosphorylates cytokine receptors, creating docking sites for STAT proteins. These STAT proteins are then themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression.

Research into 1,2-disubstituted benzimidazole-5-carboxamide derivatives has revealed compounds with selective inhibitory activity against members of the JAK family. For instance, specific substitutions on the benzimidazole core can lead to preferential binding to the ATP-binding site of one JAK isozyme over others. Molecular docking studies have shown that substituents can act as probes, differentiating the structural nuances between the ATP-binding sites of different JAKs, such as JAK1 and JAK2, resulting in selective inhibition. One such derivative, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrated significant selectivity for JAK1 over JAK2, JAK3, and Tyk2 nih.gov. This highlights the potential to design benzimidazole-based compounds that can selectively target specific JAK-mediated pathways, thereby offering a more targeted therapeutic approach with potentially fewer side effects.

Interactive Data Table: JAK Inhibition by a Benzimidazole Derivative

| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 |

| 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c) | JAK1 | - | 63-fold |

| 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c) | JAK3 | - | 25-fold vs. JAK3 |

| 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c) | Tyk2 | - | 74-fold vs. Tyk2 |

Inhibition of Prostaglandin (B15479496) E Synthase (PTGES)

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being a primary target for anti-inflammatory drug development due to its inducible nature during inflammatory conditions. Inhibition of mPGES-1 offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit cyclooxygenase (COX) enzymes, leading to potential gastrointestinal and cardiovascular side effects.

Identification as a Target Inhibitor of PTGES

Recent studies have introduced novel series of benzimidazole derivatives as potent and selective inhibitors of mPGES-1. These compounds have demonstrated significant inhibitory activity in the nanomolar range in cell-free assays measuring PGE2 production nih.govresearchgate.netacs.orgacs.org.

For example, a specific benzimidazole derivative, designated as compound 44 (AGU654) in one study, exhibited a half-maximal inhibitory concentration (IC50) of 2.9 nM for mPGES-1. Crucially, this compound showed high selectivity for mPGES-1 over other enzymes in the arachidonic acid cascade, including COX-1, COX-2, 5-lipoxygenase (5-LOX), and 5-lipoxygenase-activating protein (FLAP) nih.govresearchgate.netacs.orgacs.org. Metabololipidomics analysis confirmed that this selective inhibition leads to a suppression of PGE2 production without affecting the levels of other prostaglandins nih.gov. This selectivity is a key advantage, as it may reduce the side effects associated with broader-acting anti-inflammatory agents.

Interactive Data Table: Inhibition Profile of a Benzimidazole Derivative against mPGES-1

| Compound | Target | IC50 (nM) |

| Compound 44 (AGU654) | mPGES-1 | 2.9 |

| Compound 44 (AGU654) | COX-1 | >10,000 |

| Compound 44 (AGU654) | COX-2 | >10,000 |

| Compound 44 (AGU654) | 5-LOX | >10,000 |

| Compound 44 (AGU654) | FLAP | >10,000 |

Advanced Research Methodologies and Preclinical Investigations Pertaining to Benzimidazole Derivative 15

In Vitro Assay Development and Implementation

In vitro studies form the cornerstone of preclinical research, providing direct evidence of a compound's biological effects in a controlled environment. These assays can range from assessing interactions with specific molecular targets to observing responses in complex cellular systems.

The efficacy of a drug molecule is predominantly dependent on its interaction with specific biological targets such as enzymes and proteins. nih.gov For a benzimidazole (B57391) derivative designated RCB15, researchers investigated its effects on the energetic metabolism of Taenia crassiceps cysticerci. In this in vitro setting, the activity of metabolic pathways was assessed by analyzing the cysticerci extract and the surrounding culture medium. Using techniques such as spectrophotometry and high-performance liquid chromatography (HPLC), scientists detected changes in the concentrations of glucose and organic acids. The results indicated that RCB15 enhanced fatty acids oxidation, evidenced by significantly higher acetate (B1210297) concentrations in the treated groups. nih.gov This approach provides an indirect but powerful assessment of the activity of enzymes within a critical metabolic pathway.

In a separate study, selected benzimidazole derivatives were evaluated for their ability to inhibit tubulin polymerization, a key mechanism for the anthelmintic activity of this class of compounds. mdpi.com While specific results for a "derivative 15" were not detailed in this context, it represents a common enzymatic assay used for this compound class.

Cell-based assays are critical for understanding how a compound affects living cells, providing insights into its potential therapeutic efficacy and cytotoxicity. These assays can be conducted using two-dimensional (2D) cell monolayers or more physiologically relevant three-dimensional (3D) cell cultures. nih.gov

One investigation into the antitumor potential of newly synthesized benzimidazole and benzothiazole (B30560) furan (B31954) derivatives included a compound labeled as 15 . This derivative was screened for its antiproliferative and cytotoxic effects against various cell lines. The findings from this study are summarized in the table below.

| Assay Type | Target Cell Lines | Finding |

| Cytotoxicity/Viability | Multiple Cancer Cell Lines | Compound 15 demonstrated very low activity on all tested cell lines in both 2D and 3D formats. |

| Antiproliferative Activity | Multiple Cancer Cell Lines | Consistent with viability assays, Compound 15 did not show significant antiproliferative activity. |

| Data sourced from studies on the biological activity of novel benzazole derivatives. nih.gov |

In contrast, an in vitro study on the anthelmintic properties of the derivative RCB15 involved exposing live Taenia crassiceps cysticerci to the compound to determine its effect on the parasite's energetic pathways, demonstrating a direct biological response in a whole-organism context. nih.gov Another study screened a library of 53 benzimidazole derivatives for antifungal activity, which included a compound designated as 15 . This compound was tested against unicellular fungi like Candida albicans and filamentous fungi, showing measurable zones of inhibition. nih.gov

Computational Approaches and Molecular Modeling Studies

Computational techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery. researchgate.net They allow researchers to predict and analyze the interactions between a drug candidate and its target at the atomic level, guiding the design and optimization of more potent molecules. eprajournals.com

The accuracy of any computational study begins with the precise preparation of the ligand (the drug molecule) and its protein target. The two-dimensional structures of benzimidazole derivatives are typically drawn using software like ChemDraw. researchgate.net These are then converted into three-dimensional (3D) structures, often sourced from databases like PubChem or constructed and geometrically optimized using programs that employ force fields such as AMBER or MMFF94 to find the most stable, low-energy conformation. dovepress.commdpi.comnih.gov

For the protein target, 3D crystal structures are commonly retrieved from public repositories like the RSCB Protein Data Bank (PDB). dovepress.comukm.my In cases where an experimental structure is unavailable, a computational model can be generated through homology modeling, which builds a 3D structure based on the amino acid sequence of the target and its similarity to a known template structure. researchgate.netsemanticscholar.org In a study focused on designing inhibitors for Escherichia coli DNA Gyrase B, Benzimidazole derivative 15 was part of a set of molecules used to generate a pharmacophore model, a process that involves aligning the 3D structures of multiple compounds to identify common chemical features essential for biological activity. mdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. dovepress.com The algorithm scores different binding poses to identify the one with the lowest energy, which corresponds to the most stable complex. dovepress.commdpi.com This provides valuable insights into binding affinity and the specific interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. eprajournals.comukm.my

This compound has been the subject of several molecular docking studies:

Target: E. coli DNA Gyrase B: In a computer-aided design study, derivative 15 was identified as a promising inhibitor. Docking simulations predicted its binding mode within the ATP binding site of the E. coli DNA gyrase B protein (PDB entry: 4KFG). mdpi.com

Target: Inducible Nitric Oxide Synthase (iNOS): As part of a larger study on benzimidazole-quinolinone derivatives, compound 15 was docked into the binding pocket of iNOS to understand the molecular interactions responsible for its inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. These simulations model the movement of every atom in the protein-ligand complex over time, providing a deeper understanding of the stability of the interaction and any conformational changes that may occur upon binding. nih.govsemanticscholar.org

| Target Protein | PDB ID | Docking Score Function | Predicted Binding Affinity/Score | Key Finding |

|---|---|---|---|---|

| E. coli DNA Gyrase B | 4KFG | ChemScore | 33.7 | Identified as the highest-scoring compound, showing a good match to the proposed computational model. mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Not Specified | Not Specified | Not Specified | Docked successfully into the iNOS binding pocket as part of a 39-compound series for 3D-QSAR and MD simulation studies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ui.ac.id By analyzing various structural, physical, and chemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

This compound has been included in the development of several QSAR models:

Antimalarial Agents: A set of 20 benzimidazole derivatives, including compound 15 , was used as a training set to build a QSAR model for predicting antimalarial activity. ui.ac.id

iNOS Inhibitors: In a study on benzimidazole-quinolinone derivatives, 3D-QSAR modeling was applied. The resulting model demonstrated good predictive power, with a high correlation coefficient (R²) of 0.9356 and a cross-validated correlation coefficient (Q²) of 0.8373. nih.gov

Anticancer Agents: Researchers utilized a series of 2-phenyl benzimidazole derivatives, which included compounds in the 15-55 designation, to develop a 2D-QSAR model correlating their structures with cytotoxic activity against the MDA-MB-231 breast cancer cell line. researchgate.net

These QSAR studies are instrumental in understanding which structural features of the benzimidazole scaffold are most important for a given biological activity, thereby guiding future efforts in drug design.

Future Perspectives in Benzimidazole Derivative Research

Continued Development of Novel Therapeutic Agents Derived from Benzimidazole (B57391) Scaffolds

The development of new therapeutic agents from the benzimidazole core is an ongoing and highly active area of research. colab.ws Scientists are continuously designing and synthesizing novel analogues to address a multitude of diseases, with a significant focus on combating cancer and infectious diseases. nih.govbenthamdirect.com The benzimidazole structure serves as a master key, enabling the creation of compounds that can function as topoisomerase inhibitors, microtubule disruptors, and inhibitors of crucial enzymes like Poly (ADP-ribose) polymerase (PARP) and various protein kinases. nih.govnih.gov

Recent efforts have produced a multitude of derivatives with potent anticancer activities against various cell lines, including breast, lung, leukemia, and colon cancer. biotech-asia.orgnveo.org For instance, some derivatives have been specifically designed to target and inhibit receptors like the epidermal growth factor receptor (EGFR). nveo.org In the realm of infectious diseases, research is geared towards overcoming the challenge of drug resistance. nih.govnih.gov An example of this is the synthesis of a series of 2-pyridone based benzimidazole derivatives, among which Benzimidazole derivative 15 showed notable in vitro antibacterial potential. nih.gov Such discoveries underscore the scaffold's potential for generating new chemotherapeutic agents with improved efficacy and specificity. nih.gov The development pipeline is robust, with several promising candidates undergoing clinical trials and some nearing approval for clinical use. nih.gov

Exploration of Broad-Spectrum Biological Applications for Benzimidazole Derivatives

A key driver of future research is the exceptionally broad range of biological activities exhibited by benzimidazole derivatives. nih.govnih.gov While initially gaining prominence as anthelmintic agents, their therapeutic potential is now known to be far more extensive. benthamdirect.comresearchgate.net The core structure has been successfully modified to create compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and antidiabetic properties. nih.govnih.govresearchgate.netindexcopernicus.com

This wide spectrum of activity is attributed to the scaffold's ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids. nih.govresearchgate.net For example, their structural similarity to purines allows them to interfere with DNA synthesis and other cellular processes in pathogens and cancer cells. nih.govnih.gov The ongoing exploration aims to harness this versatility to develop single compounds with multiple therapeutic effects or to repurpose existing derivatives for new medical applications. ekb.eg

| Biological Activity | Description of Research Findings |

|---|---|

| Anticancer | Derivatives have shown efficacy against numerous cancer cell lines by inhibiting tubulin polymerization, inducing apoptosis, and acting as PARP and kinase inhibitors. nih.govbiotech-asia.orgnveo.org |

| Antibacterial | Compounds have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govresearchgate.net |

| Antifungal | Various derivatives have exhibited significant activity against fungal strains such as Aspergillus niger and Candida albicans. nih.govtandfonline.comresearchgate.net |

| Antiviral | Potent activity has been observed against a range of viruses, including Respiratory Syncytial Virus (RSV), HIV, and Coxsackie Virus. researchgate.netnih.govnih.gov |

| Anti-inflammatory | Compounds have shown significant anti-inflammatory effects by interacting with targets like cyclooxygenases (COX) and inhibiting the production of inflammatory mediators like TNF-α. nih.gov |

| Antiprotozoal | Benzimidazole derivatives have been explored for activity against various protozoa, including those that cause leishmaniasis. researchgate.net |

Strategies for Lead Compound Optimization and Enhancement of Biological Efficacy

Once a "hit" or "lead compound" with promising activity, such as This compound , is identified, the next critical phase is its optimization to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.netdanaher.compatsnap.com Medicinal chemists employ several key strategies to transform a promising molecule into a viable drug candidate.

Structure-Activity Relationship (SAR) Studies: This is a cornerstone of lead optimization. It involves the systematic modification of the lead compound's structure to understand how different functional groups and substituents at various positions (commonly N1, C2, and C5/6) influence its biological activity. nih.govnih.gov For example, research has shown that adding lipophilic or electron-withdrawing groups can stabilize a compound's interaction with its target, leading to greater potency. mdpi.com

Computational and In Silico Design: Modern drug discovery heavily relies on computational tools. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow researchers to predict how a derivative will bind to its target protein. patsnap.combenthamdirect.com This rational, computer-aided approach helps prioritize which novel compounds to synthesize, saving time and resources.

Isosteric Replacement: This involves replacing certain atoms or groups of atoms in the lead compound with other groups that have similar physical or chemical properties. This can lead to improved potency, better metabolic stability, or reduced toxicity while maintaining the essential binding interactions with the target. danaher.com

Interdisciplinary Approaches in Benzimidazole-Based Drug Discovery

The journey of a benzimidazole derivative from a laboratory concept to a clinical therapeutic is a complex process that necessitates collaboration across multiple scientific disciplines. nih.govresearchgate.net This interdisciplinary approach is crucial for overcoming the multifaceted challenges of drug development.

The process begins with medicinal and synthetic chemists who design and synthesize novel compounds, often guided by insights from computational chemists who model drug-target interactions. researchgate.netbenthamdirect.com Once synthesized, these compounds are passed to pharmacologists and biologists who perform in vitro and in vivo screening to evaluate their biological activity, potency, and mechanism of action against cell lines, pathogens, or in animal models. benthamdirect.comnih.gov

Furthermore, the field is increasingly incorporating principles of green chemistry to develop more sustainable and environmentally friendly synthetic methods, such as using microwave-assisted reactions or non-toxic catalysts. researchgate.netmdpi.com As a compound progresses, experts in pharmacokinetics and toxicology assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are critical for determining its potential as a safe and effective drug. danaher.com The integration of nanotechnology for targeted drug delivery represents another emerging interdisciplinary frontier for benzimidazole-based therapies. researchgate.net This collaborative synergy is essential for accelerating the discovery and development of the next generation of benzimidazole-based medicines.

Q & A

Q. What are the common synthetic routes for benzimidazole derivatives, and how can structural variations be introduced during synthesis?

Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carbonyl compounds (e.g., aldehydes, ketones) under acidic or microwave-assisted conditions . For example, Philips' procedure involves refluxing o-phenylenediamine with carboxylic acid derivatives in polyphosphoric acid to form the benzimidazole core . Structural diversity is achieved by introducing substituents at the 1-, 2-, or 5-positions using nucleophilic substitution or Mannich reactions . Microwave-assisted synthesis (e.g., using citronellal derivatives) can enhance reaction efficiency and yield .

Q. How are benzimidazole derivatives characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- Spectroscopy : Infrared (IR) for functional group identification (e.g., N-H stretches at ~3400 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and mass spectrometry (MS) for molecular weight confirmation .

- Elemental analysis to verify purity and stoichiometry .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G basis sets) to predict electronic properties and validate experimental spectral data .

Q. What pharmacological activities are associated with benzimidazole derivatives, and how are these activities screened?

Benzimidazole derivatives exhibit anti-inflammatory , antimicrobial , antiviral , and anticancer activities . For example:

- Anti-inflammatory activity is assessed via in vitro COX-2 inhibition assays and in vivo carrageenan-induced paw edema models .

- Antimicrobial activity is tested using agar dilution or broth microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for benzimidazole derivatives with similar substituents?

Discrepancies often arise from substituent stereochemistry , solvent effects , or cellular uptake variability . For instance:

- 2-substituted derivatives may show divergent antimicrobial activity due to steric hindrance or electronic effects .

- DFT-based QSAR models can correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity to resolve contradictions .

- Dose-response curves and molecular docking (e.g., with COX-2 or viral protease targets) clarify mechanism-driven inconsistencies .

Q. What experimental design considerations are critical for optimizing benzimidazole derivatives for in vivo studies?

Key factors include:

- Pharmacokinetic profiling : Assess solubility (via LogP calculations) and metabolic stability using liver microsome assays .

- Toxicity screening : Use cell viability assays (e.g., MTT on A549 cells) and acute toxicity models in rodents .

- Structural optimization : Introduce polar groups (e.g., sulfonamides) to enhance bioavailability or reduce off-target effects .

Q. How can computational methods enhance the development of benzimidazole-based therapeutics?

- Molecular dynamics simulations predict binding stability with targets like BVDV NS5B polymerase .

- Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bond donors in anti-leishmanial derivatives) .

- ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable absorption and low hepatotoxicity .

Methodological Challenges and Solutions

Q. What strategies improve the yield of chiral benzimidazole derivatives, and how are their configurations validated?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., L-proline) or transition-metal catalysts (e.g., Ru-BINAP complexes) .

- Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric purity .

Q. How do researchers analyze gene expression changes induced by benzimidazole derivatives in cellular models?

- qRT-PCR : Quantify expression of inflammation-related genes (e.g., TNF-α, IL-6) in A549 cells treated with derivatives like ORT-83 .

- RNA sequencing identifies broader transcriptional impacts, normalized against housekeeping genes (e.g., β-actin) .

Data Presentation

Table 1. Key Pharmacological Activities and Associated Derivatives

| Activity | Derivative Example | Target/Model | Reference |

|---|---|---|---|

| Anti-inflammatory | A2, A4, A8 | COX-2 inhibition | |

| Anticancer | ORT-83 | A549 cell apoptosis | |

| Antimicrobial | 2-mercapto derivatives | S. aureus MIC assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.